Cas no 2228739-87-3 (2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol)

2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol structure
2228739-87-3 structure
商品名:2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol
CAS番号:2228739-87-3
MF:C13H19NO3
メガワット:237.294863939285
CID:5999128
PubChem ID:165707150

2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol
    • EN300-1821233
    • 2228739-87-3
    • 2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
    • インチ: 1S/C13H19NO3/c1-3-17-12-6-10(4-5-11(12)15)7-13(16-2)8-14-9-13/h4-6,14-15H,3,7-9H2,1-2H3
    • InChIKey: CDEQNJYLSKPEMA-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CC2C=CC(=C(C=2)OCC)O)CNC1

計算された属性

  • せいみつぶんしりょう: 237.13649347g/mol
  • どういたいしつりょう: 237.13649347g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • トポロジー分子極性表面積: 50.7Ų

2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1821233-2.5g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
2.5g
$2688.0 2023-09-19
Enamine
EN300-1821233-0.05g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
0.05g
$1152.0 2023-09-19
Enamine
EN300-1821233-10.0g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
10g
$5897.0 2023-06-01
Enamine
EN300-1821233-0.5g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
0.5g
$1316.0 2023-09-19
Enamine
EN300-1821233-1g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
1g
$1371.0 2023-09-19
Enamine
EN300-1821233-5.0g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
5g
$3977.0 2023-06-01
Enamine
EN300-1821233-0.1g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
0.1g
$1207.0 2023-09-19
Enamine
EN300-1821233-1.0g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
1g
$1371.0 2023-06-01
Enamine
EN300-1821233-5g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
5g
$3977.0 2023-09-19
Enamine
EN300-1821233-0.25g
2-ethoxy-4-[(3-methoxyazetidin-3-yl)methyl]phenol
2228739-87-3
0.25g
$1262.0 2023-09-19

2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol 関連文献

2-ethoxy-4-(3-methoxyazetidin-3-yl)methylphenolに関する追加情報

2-Ethoxy-4-(3-Methoxyazetidin-3-Yl)Methylphenol: A Comprehensive Overview

2-Ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol, also known by its CAS number 2228739-87-3, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological properties, and potential applications of this intriguing molecule.

The molecular structure of 2-Ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol comprises a phenolic ring substituted with an ethoxy group at the 2-position and a 3-methoxyazetidinylmethyl group at the 4-position. The azetidine ring, a four-membered saturated cyclic amine, introduces significant steric and electronic effects, which play a crucial role in determining the compound's reactivity and bioavailability. Recent studies have highlighted the importance of such structural features in enhancing the molecule's ability to interact with biological targets, making it a valuable candidate for drug development.

The synthesis of 2-Ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol involves a multi-step process that combines principles from organic chemistry and medicinal chemistry. Key steps include the formation of the azetidine ring through ring-closing reactions and subsequent functionalization to introduce the phenolic moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for advanced biological testing. Innovations in catalytic methods and green chemistry have further enhanced the efficiency of its synthesis, aligning with contemporary sustainability goals.

In terms of pharmacological properties, 2-Ethoxy-4-(3-methoxyazetidin-3-yl)methylphenol has demonstrated remarkable bioactivity in various assays. Recent studies have shown that it exhibits potent antioxidant properties, which are attributed to its phenolic group and the electron-donating effects of the ethoxy substituent. Additionally, the compound has been found to possess anti-inflammatory and analgesic activities, making it a promising candidate for treating conditions such as arthritis and neuropathic pain. These findings underscore its potential as a lead compound in drug discovery programs targeting inflammatory diseases.

The toxicological profile of 2-Ethoxy-4-(3-methoxyazetidin-3-Yl)Methylphenol is another critical aspect that has been extensively investigated. Preclinical studies indicate that it has a favorable safety profile, with low toxicity at therapeutic doses. This is largely due to its efficient metabolism and excretion pathways, which minimize systemic accumulation. However, further research is required to fully understand its long-term effects and potential for drug-drug interactions.

Looking ahead, the development of 2-Ethoxy-4-(3-Methoxyazetidin-Yl)Methylphenol into a therapeutic agent hinges on several factors. Ongoing clinical trials are evaluating its efficacy in treating specific indications, while researchers continue to explore its mechanism of action at the molecular level. The integration of computational chemistry techniques with experimental approaches is expected to provide deeper insights into its binding affinities and selectivity for target proteins.

In conclusion, 2-Ethoxy-4-(3-Methoxyazetidin-Yl)Methylphenol, with its unique structure and diverse biological activities, represents a significant advancement in chemical research. Its potential applications span across pharmaceuticals, nutraceuticals, and cosmetics, making it a versatile compound with wide-ranging implications. As research progresses, this molecule is poised to contribute significantly to the development of novel therapeutic agents that address unmet medical needs.

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